3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a 4-methylbenzyl group, and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride or thionyl chloride.
Final Coupling Reaction: The final step involves coupling the quinazoline core with the 1,2,4-oxadiazole derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring to an amine derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide for methoxylation.
Major Products
Oxidation Products: Quinazoline N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or alkoxylated derivatives.
Scientific Research Applications
3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure may allow for the development of novel materials with specific electronic or photophysical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinazoline core can act as a scaffold for binding, while the oxadiazole and benzyl groups can enhance specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione: can be compared with other quinazoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the quinazoline and oxadiazole rings, along with the 4-methylbenzyl group, makes it a versatile compound for various research fields.
Biological Activity
3-(4-methylbenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a compound that belongs to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial properties and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure is characterized by the quinazoline core linked to a 1,2,4-oxadiazole moiety and a 4-methylbenzyl substituent. The presence of these functional groups is significant for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline and oxadiazole exhibit notable antimicrobial properties. Specifically, compounds similar to this compound have been evaluated against various bacterial strains.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|---|
Compound 13 | Staphylococcus aureus | 9 | 65 |
Compound 15 | Escherichia coli | 15 | 75 |
Compound 14a | Candida albicans | 11 | 70 |
These findings indicate that derivatives with oxadiazole substitutions can enhance antimicrobial efficacy compared to standard drugs like ampicillin and vancomycin .
The proposed mechanism of action for quinazoline derivatives involves the inhibition of bacterial gyrase and DNA topoisomerase IV, critical enzymes in bacterial DNA replication. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their effectiveness against both Gram-positive and Gram-negative bacteria .
Study on Antibacterial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of quinazoline derivatives and tested their antibacterial activity using the agar well diffusion method. Among these compounds, those with substitutions at the 1 and 3 positions on the quinazoline ring showed enhanced activity against resistant bacterial strains. Notably, compound 13 exhibited significant inhibition against Escherichia coli, with an MIC comparable to standard treatments .
Evaluation of Antifungal Properties
Another study investigated the antifungal activity of quinazoline derivatives against Candida albicans. The results indicated that certain compounds displayed moderate antifungal effects with inhibition zones ranging from 10–12 mm. This suggests potential for developing antifungal agents based on the quinazoline scaffold .
Properties
CAS No. |
1206993-76-1 |
---|---|
Molecular Formula |
C24H18N4O3 |
Molecular Weight |
410.433 |
IUPAC Name |
3-[(4-methylphenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H18N4O3/c1-15-7-9-16(10-8-15)14-28-23(29)19-12-11-18(13-20(19)25-24(28)30)22-26-21(27-31-22)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,25,30) |
InChI Key |
FRKWKXZUVIFKIG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=C5)NC2=O |
solubility |
not available |
Origin of Product |
United States |
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